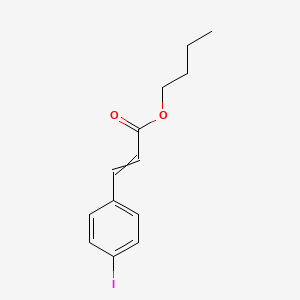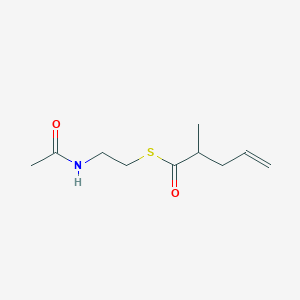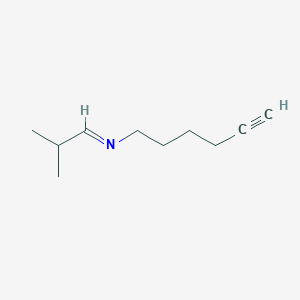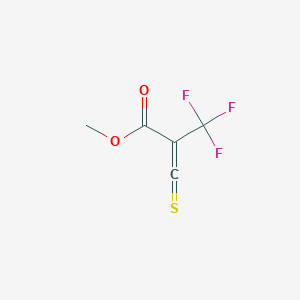
Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, which is known to enhance the compound’s stability, lipophilicity, and biological activity. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate typically involves the introduction of a trifluoromethyl group into a suitable precursor. One common method is the trifluoromethylation of a precursor compound using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate. These reactions are often carried out under mild conditions, making them suitable for large-scale synthesis .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism by which Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its potency and selectivity. The compound can modulate enzyme activity, protein-protein interactions, and other cellular processes through these interactions .
Comparación Con Compuestos Similares
Methyl 2-(trifluoromethyl)prop-2-enoate: Similar in structure but lacks the sulfanylidene group.
Trifluoromethylated indoles: These compounds also contain trifluoromethyl groups and are used in various applications.
Uniqueness: Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate is unique due to the presence of both the trifluoromethyl and sulfanylidene groups, which confer distinct chemical and biological properties. This combination makes it particularly valuable in applications requiring high stability and specific reactivity .
Propiedades
Número CAS |
651719-49-2 |
|---|---|
Fórmula molecular |
C5H3F3O2S |
Peso molecular |
184.14 g/mol |
InChI |
InChI=1S/C5H3F3O2S/c1-10-4(9)3(2-11)5(6,7)8/h1H3 |
Clave InChI |
CIISGAFBMSDUCU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=C=S)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


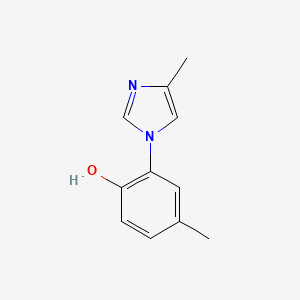

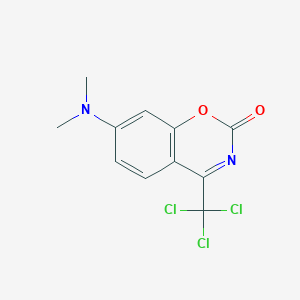
![3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol](/img/structure/B14232205.png)
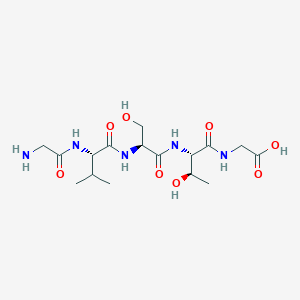
![2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl-](/img/structure/B14232217.png)
![2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232225.png)
![4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one](/img/structure/B14232229.png)
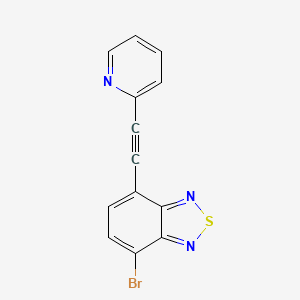
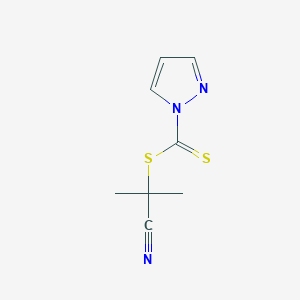
![(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid](/img/structure/B14232239.png)
